No Published Antiproliferative IC50 Data Available for Direct Comparison with Close Analogs
A comprehensive search of the primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify any peer-reviewed study reporting quantitative biological activity data for 3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine. By contrast, the structurally related 3-alkylsulfanyl-4-amino-1,2,4-triazole series has been characterized, with compound 8d demonstrating IC50 values of 0.37 µM (HCT116), 2.94 µM (HeLa), and 31.31 µM (PC-3) and a 184-fold improvement over fluorouracil in HCT116 cells [1]. No data exist to position the target compound relative to this benchmark or to the 2-methylbenzyl isomer (Sigma-Aldrich L405191) .
| Evidence Dimension | Antiproliferative potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 8d: HCT116 IC50 = 0.37 µM; HeLa IC50 = 2.94 µM; PC-3 IC50 = 31.31 µM [1]. 2-Methylbenzyl isomer (Sigma L405191): no IC50 data published. |
| Quantified Difference | Not calculable |
| Conditions | MTT assay, 72 h exposure, HepG2/HCT116/PC-3/HeLa cell lines [1] |
Why This Matters
Without antiproliferative data, a user cannot determine whether this compound offers any potency advantage over the well-characterized alkylsulfanyl analogs or the commercially available positional isomer.
- [1] Zhao PL, Chen P, Li Q, Hu MJ, Diao PC, Pan ES, You WW. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorg Med Chem Lett. 2016;26(15):3679-3683. doi:10.1016/j.bmcl.2016.05.086 View Source
